molecular formula C15H21N3O3 B7921903 [1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester

[1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester

Cat. No.: B7921903
M. Wt: 291.35 g/mol
InChI Key: VZBUISWPKRGQRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester: is a synthetic organic compound that features a piperidine ring, a carbamate group, and an amino-acetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Amino-Acetyl Group: The amino-acetyl group can be introduced via acylation reactions using reagents like acetyl chloride or acetic anhydride in the presence of a base.

    Formation of the Carbamate Group: The carbamate group is formed by reacting the piperidine derivative with benzyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines derived from the carbamate group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester: has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used in studies investigating the interaction of piperidine derivatives with biological targets.

Mechanism of Action

The mechanism of action of [1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the carbamate group may inhibit enzymes by forming covalent bonds with active site residues. The amino-acetyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperine, evodiamine, and matrine share the piperidine ring structure.

    Carbamate Esters: Compounds such as carbaryl and fenobucarb contain carbamate groups.

Uniqueness

[1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester: is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the amino-acetyl group distinguishes it from other piperidine derivatives, providing unique opportunities for chemical modifications and biological interactions.

Properties

IUPAC Name

benzyl N-[1-(2-aminoacetyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c16-10-14(19)18-8-6-13(7-9-18)17-15(20)21-11-12-4-2-1-3-5-12/h1-5,13H,6-11,16H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBUISWPKRGQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)OCC2=CC=CC=C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.